molecular formula C11H19BrN2O B2417079 4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856062-50-4

4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2417079
CAS RN: 1856062-50-4
M. Wt: 275.19
InChI Key: PRAJIGLPMDBEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential biological applications. This compound is also known as VU6015929 and is a pyrazole-based allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Precursor in Synthesis

4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole has been explored as a precursor in various synthesis processes. For instance, Martins et al. (2013) described the use of brominated trihalomethylenones, related to the compound , as versatile precursors in the synthesis of various pyrazole derivatives through cyclocondensation and nucleophilic substitution reactions (Martins et al., 2013).

Synthesis of Complex Compounds

Bobko et al. (2012) detailed a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, utilizing a precursor similar to 4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole, demonstrating its value in creating complex molecular structures (Bobko et al., 2012).

Molecular Structure and Properties

The molecular structure and properties of related bromo-substituted 1H-pyrazoles have been extensively studied, as shown in the research by Castillo et al. (2009), who examined the hydrogen-bonded supramolecular structures in pyrazoles (Castillo et al., 2009).

Tautomerism Studies

Research by Trofimenko et al. (2007) on the tautomerism of 4-bromo substituted 1H-pyrazoles, including detailed studies on their solid-state and solution properties, further underscores the significance of such compounds in understanding molecular behavior (Trofimenko et al., 2007).

Versatile Functionalization

The research by Schlosser et al. (2002) demonstrated the versatile functionalization of trifluoromethyl-substituted pyrazoles, where bromine introduction plays a crucial role in enabling further chemical modifications (Schlosser et al., 2002).

Antibacterial and Antifungal Activities

Pundeer et al. (2013) explored the antibacterial and antifungal activities of new pyrazole derivatives, indicating the potential of bromo-substituted pyrazoles in biomedical applications (Pundeer et al., 2013).

properties

IUPAC Name

4-bromo-1-butan-2-yl-5-(propan-2-yloxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-5-9(4)14-11(7-15-8(2)3)10(12)6-13-14/h6,8-9H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAJIGLPMDBEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)Br)COC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.